molecular formula C9H11Br2NO2 B2452496 Ethyl 5-(bromomethyl)pyridine-2-carboxylate hydrobromide CAS No. 1864052-50-5

Ethyl 5-(bromomethyl)pyridine-2-carboxylate hydrobromide

Cat. No.: B2452496
CAS No.: 1864052-50-5
M. Wt: 325
InChI Key: OOGDOBWAOVTKSA-UHFFFAOYSA-N
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Description

Ethyl 5-(bromomethyl)pyridine-2-carboxylate hydrobromide is a chemical compound with the molecular formula C9H11Br2NO2. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is often used in various chemical reactions and research applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-(bromomethyl)pyridine-2-carboxylate hydrobromide typically involves the bromination of ethyl 5-methylpyridine-2-carboxylate. The reaction is carried out in the presence of a brominating agent such as N-bromosuccinimide (NBS) in a suitable solvent like carbon tetrachloride (CCl4) under reflux conditions. The resulting product is then treated with hydrobromic acid to obtain the hydrobromide salt.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(bromomethyl)pyridine-2-carboxylate hydrobromide undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles such as amines, thiols, or alcohols.

    Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction Reactions: Reduction of the compound can lead to the formation of corresponding alcohols or amines.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide (NaN3), potassium thiocyanate (KSCN), and various amines. These reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.

Major Products Formed

    Substitution Reactions: Products include various substituted pyridine derivatives.

    Oxidation Reactions: Products include carboxylic acids and other oxidized compounds.

    Reduction Reactions: Products include alcohols and amines.

Scientific Research Applications

Ethyl 5-(bromomethyl)pyridine-2-carboxylate hydrobromide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is used in the study of enzyme mechanisms and as a ligand in biochemical assays.

    Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: The compound is used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Ethyl 5-(bromomethyl)pyridine-2-carboxylate hydrobromide involves its interaction with various molecular targets. The bromomethyl group is highly reactive and can form covalent bonds with nucleophilic sites on proteins, enzymes, and other biomolecules. This reactivity makes it useful in studying enzyme mechanisms and in the development of enzyme inhibitors.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Bromomethyl)pyridine hydrobromide
  • Ethyl 5-methylpyridine-2-carboxylate
  • Ethyl 5-(chloromethyl)pyridine-2-carboxylate

Uniqueness

Ethyl 5-(bromomethyl)pyridine-2-carboxylate hydrobromide is unique due to its specific bromomethyl group, which imparts distinct reactivity compared to other similar compounds. This unique reactivity makes it particularly valuable in synthetic chemistry and biochemical research.

Properties

IUPAC Name

ethyl 5-(bromomethyl)pyridine-2-carboxylate;hydrobromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrNO2.BrH/c1-2-13-9(12)8-4-3-7(5-10)6-11-8;/h3-4,6H,2,5H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOGDOBWAOVTKSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC=C(C=C1)CBr.Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11Br2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1864052-50-5
Record name ethyl 5-(bromomethyl)pyridine-2-carboxylate hydrobromide
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